TCO-PEG4-TCO is a specialized compound that belongs to the class of click chemistry reagents. It is characterized by its unique structure, which incorporates a tetraethylene glycol chain. This compound is primarily utilized in bioconjugation applications, where it facilitates the attachment of biomolecules through selective chemical reactions.
TCO-PEG4-TCO is synthesized from commercially available precursors, particularly through the modification of tetraethylene glycol with specific reactive groups that enable its use in various chemical reactions.
The compound falls under the category of polyethylene glycol derivatives, which are widely recognized for their biocompatibility and solubility in aqueous environments. TCO-PEG4-TCO can be classified as a bifunctional linker due to its ability to connect two different molecules through its reactive components.
The synthesis of TCO-PEG4-TCO typically involves several steps:
The functionalization step usually requires careful control of reaction conditions, including temperature and pH, to achieve optimal conversion rates. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of TCO-PEG4-TCO features a central tetraethylene glycol chain flanked by trans-cyclooctene groups. This configuration allows for efficient reactivity in cycloaddition reactions.
TCO-PEG4-TCO participates in various chemical reactions, most notably:
The kinetics of these reactions are typically favorable under physiological conditions, making TCO-PEG4-TCO an attractive candidate for use in biological applications.
The mechanism of action involves the formation of a covalent bond between TCO-PEG4-TCO and its target biomolecule (e.g., an azide-containing protein). This reaction proceeds via a [3+2] cycloaddition mechanism, where the trans-cyclooctene reacts with the azide to form a stable triazole linkage.
This reaction is characterized by its high specificity and efficiency, often proceeding at room temperature within minutes, which is advantageous for maintaining biological activity during conjugation processes.
TCO-PEG4-TCO has diverse applications in scientific research, particularly in:
TCO-PEG4-TCO serves as a heterobifunctional linchpin in bioorthogonal click chemistry, specifically enabling the inverse electron demand Diels-Alder (IEDDA) reaction between its trans-cyclooctene (TCO) groups and 1,2,4,5-tetrazine (Tz) derivatives. This reaction proceeds via a strain-promoted cycloaddition where the high ring strain of TCO (approximately 20 kcal/mol) drives rapid bond formation with tetrazine, generating dihydropyridazine and dinitrogen gas as the sole byproduct [3]. The metal-free nature of this reaction ensures compatibility with biological systems, as evidenced by its application in pretargeted imaging. For example, zirconium-89-labeled tetrazine ([⁸⁹Zr]Zr-DFO-PEG5-Tz) successfully ligated with TCO-functionalized anti-CD44v6 antibodies in vivo for positron emission tomography (PET) imaging of head-and-neck squamous cell carcinoma xenografts [2]. Similarly, hyaluronan (HA) modified with TCO-PEG4-N-hydroxysuccinimide (NHS) ester selectively bound CD44 receptors on A549 lung cancer cells and subsequently underwent bioorthogonal labeling with tetrazine-based probes for PET/magnetic resonance (MR) multimodal imaging [5]. The reaction’s bioorthogonality is further demonstrated by its specificity in complex biological milieus, with no observed interference from endogenous functional groups.
The polyethylene glycol (PEG) spacer in TCO-PEG4-TCO critically enhances reaction kinetics relative to non-PEGylated TCO derivatives. The four-unit PEG spacer (PEG4) increases aqueous solubility and reduces steric constraints during ligation, enabling rate constants exceeding 100,000 M⁻¹s⁻¹ for tetrazine conjugation in vitro [8]. In a head-to-head comparison using anti-CD44v6 monoclonal antibody U36, PEG4-conjugated TCO exhibited a >10-fold improvement in reaction efficiency with tetrazine radioligands compared to non-PEGylated analogues. This kinetic advantage translated to higher tumor-to-background ratios (24:1 vs. 8:1 at 24 hours post-injection) in pretargeted PET imaging of xenograft models [2]. The PEG4 spacer also mitigates the isomerization liability of unconjugated TCO—where spontaneous conversion to low-reactivity cis-cyclooctene occurs—by stabilizing the transition state through hydrophilic interactions [3] [6].
Table 1: Kinetic Parameters of TCO Derivatives in IEDDA Reactions
| TCO Derivative | Rate Constant (M⁻¹s⁻¹) | Solubility in Water | Application Context |
|---|---|---|---|
| Non-PEGylated TCO | 800–1,200 | Low | Small-molecule ligation |
| TCO-PEG4-TCO | >100,000 | High | Antibody pretargeting |
| TCO-PEG4-NHS ester | 85,000–98,000 | Moderate | Protein functionalization |
The 18-atom PEG4 spacer (molecular weight: 194 Da) in TCO-PEG4-TCO acts as a molecular tether that distances TCO moieties from the conjugation site on proteins or antibodies. This spatial separation is crucial for minimizing steric occlusion during subsequent ligation with tetrazine probes, particularly when targeting epitopes within dense antigen clusters or buried binding pockets [1] [6]. For instance, TCO-PEG4-NHS ester-conjugated antibodies retain >95% antigen-binding affinity in enzyme-linked immunosorbent assay (ELISA) assays, whereas non-PEGylated TCO analogues show >40% affinity loss due to impaired paratope accessibility [7]. The flexibility of the ethylene glycol chains further allows TCO to adopt optimal orientations for tetrazine engagement, as confirmed by molecular dynamics simulations revealing a 5.8 Å extension beyond the protein corona [6]. This design is commercially exploited in reagents like TCO-PEG4-NHS ester (CAS: 1621096-79-4), where the NHS group targets lysine residues on antibodies, while the PEG4-TCO moiety remains solvent-exposed for rapid bioorthogonal capture [7].
A paradigm for TCO-PEG4-TCO application is the site-specific functionalization of single-domain antibody fragments (sdAbs) for pretargeted PET imaging. In a seminal study, anti-CD44v6 sdAbs were conjugated with TCO-PEG4-NHS ester at a molar ratio of 5:1 (TCO:antibody), achieving a labeling efficiency of 6.2 TCO molecules per sdAb without aggregation [2]. The PEG4 spacer enabled near-quantitative ligation (>90% radiochemical yield) with [⁸⁹Zr]Zr-DFO-tetrazine within 10 minutes at room temperature. Subsequent PET imaging of VU-SCC-OE xenografts revealed tumor uptake of 1.5 ± 0.2 percentage of the injected dose per gram (%ID/g) at 72 hours post-injection—lower than directly labeled antibodies but with superior tumor-to-muscle ratios (24.5:1 vs. 8.3:1) due to accelerated clearance of unbound tetrazine probes [2]. In a complementary approach, hyaluronan oligomers modified with TCO-PEG4-NHS ester (59.9% conjugation efficiency) served as CD44-targeting carriers, enabling tetrazine-mediated delivery of [¹⁸F]fluoride and gadolinium probes for simultaneous PET/MR imaging of lung adenocarcinoma metastases [5].
Table 2: Performance Metrics of TCO-PEG4-TCO in Antibody Pretargeting Studies
| Conjugate | TCO-to-Antibody Ratio | IEDDA Efficiency | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
|---|---|---|---|---|
| TCO-PEG4-U36 (sdAb) | 6.2:1 | 90% | 1.5 ± 0.2 | 24.5:1 |
| HA-TCO-PEG4 | ~60% functionalization | 95% | 2.8 ± 0.3* | 19.7:1* |
| Non-PEGylated TCO-U36 | 5.8:1 | 35% | 0.4 ± 0.1 | 8.3:1 |
*Data for HA-TCO-PEG4 from A549 xenografts at 48 hours post-injection [5].
The structured integration of TCO-PEG4-TCO into bioconjugation workflows underscores its dual role as a solubility enhancer and steric relaxant, positioning it as an indispensable tool for precision radiochemistry and theranostic development.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6